molecular formula C19H19ClN2O2S B296928 N-allyl-2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)benzamide

N-allyl-2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)benzamide

Cat. No. B296928
M. Wt: 374.9 g/mol
InChI Key: WZNHJLQFTZURNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)benzamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a critical role in cancer metabolism. Glutaminase is responsible for converting glutamine to glutamate, which is then utilized by cancer cells to produce energy and biosynthetic precursors. CB-839 has shown promising results in preclinical studies as a potential treatment for various types of cancer.

Mechanism of Action

N-allyl-2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)benzamide works by inhibiting glutaminase, which reduces the availability of glutamate and other biosynthetic precursors that are necessary for cancer cell growth and survival. This leads to a metabolic crisis in cancer cells, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-allyl-2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)benzamide has been shown to have a number of biochemical and physiological effects in cancer cells, including inhibition of cell cycle progression, induction of DNA damage, and modulation of the immune system. N-allyl-2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)benzamide has also been shown to reduce tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of N-allyl-2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)benzamide is its selectivity for glutaminase, which minimizes off-target effects and toxicity. However, N-allyl-2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)benzamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the efficacy of N-allyl-2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)benzamide may be influenced by the tumor microenvironment, which can vary between different types of cancer.

Future Directions

Future research on N-allyl-2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)benzamide could focus on optimizing its pharmacokinetic properties and developing more effective delivery methods. In addition, N-allyl-2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)benzamide could be tested in combination with other cancer treatments to enhance its efficacy and minimize the development of resistance. Finally, N-allyl-2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)benzamide could be studied in the context of personalized medicine, where its use could be tailored to specific patient populations based on their genetic and metabolic profiles.

Synthesis Methods

N-allyl-2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)benzamide can be synthesized using a multi-step process that involves the reaction of 3-chlorobenzyl mercaptan with 2-nitrobenzaldehyde, followed by reduction of the nitro group and subsequent acylation with N-acetylglycine ethyl ester. The resulting compound is then reacted with allyl bromide to yield N-allyl-2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)benzamide.

Scientific Research Applications

N-allyl-2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)benzamide has been extensively studied in preclinical models of cancer, including breast, lung, pancreatic, and renal cell carcinoma. In these studies, N-allyl-2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)benzamide has been shown to inhibit cancer cell growth and proliferation, induce apoptosis, and enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.

properties

Molecular Formula

C19H19ClN2O2S

Molecular Weight

374.9 g/mol

IUPAC Name

2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]-N-prop-2-enylbenzamide

InChI

InChI=1S/C19H19ClN2O2S/c1-2-10-21-19(24)16-8-3-4-9-17(16)22-18(23)13-25-12-14-6-5-7-15(20)11-14/h2-9,11H,1,10,12-13H2,(H,21,24)(H,22,23)

InChI Key

WZNHJLQFTZURNJ-UHFFFAOYSA-N

SMILES

C=CCNC(=O)C1=CC=CC=C1NC(=O)CSCC2=CC(=CC=C2)Cl

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1NC(=O)CSCC2=CC(=CC=C2)Cl

Origin of Product

United States

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